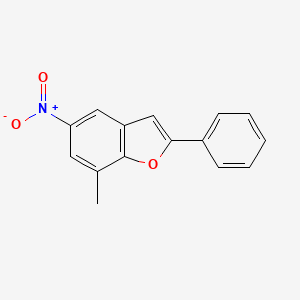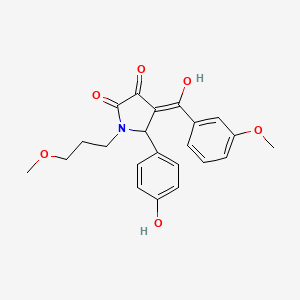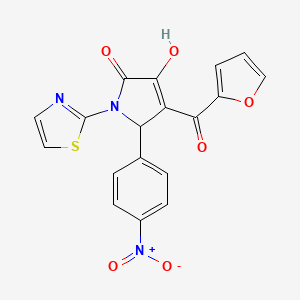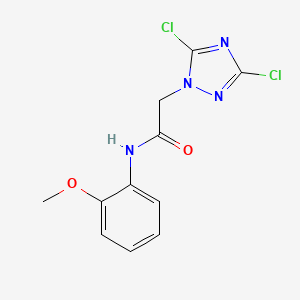
7-Methyl-5-nitro-2-phenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-nitro-2-phenyl-1-benzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 7th position, a nitro group at the 5th position, and a phenyl group at the 2nd position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-nitro-2-phenyl-1-benzofuran typically involves the cyclization of appropriate precursors. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core with desired substituents.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been utilized to obtain benzofuran compounds with high efficiency . The use of advanced catalytic systems and optimized reaction conditions further enhances the industrial feasibility of producing these compounds.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-nitro-2-phenyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzofuran derivatives.
Reduction: Formation of amino-substituted benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitro-2-phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simple benzofuran ring.
2-Phenylbenzofuran: Lacks the methyl and nitro substituents.
5-Nitrobenzofuran: Lacks the methyl and phenyl substituents.
7-Methylbenzofuran: Lacks the nitro and phenyl substituents.
Uniqueness
7-Methyl-5-nitro-2-phenyl-1-benzofuran is unique due to the specific combination of substituents on the benzofuran ring. The presence of the nitro group at the 5th position and the phenyl group at the 2nd position imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
7-methyl-5-nitro-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11NO3/c1-10-7-13(16(17)18)8-12-9-14(19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FXYTWTZRAJNPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058808.png)
![3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058817.png)

![6-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11058833.png)
![Ethyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11058847.png)


![N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11058858.png)
![10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11058864.png)
![5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11058871.png)
![Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11058877.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole](/img/structure/B11058883.png)
![9-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11058884.png)
![3-Cyclopropyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058892.png)
